molecular formula C14H19NO B14577002 5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol CAS No. 61347-89-5

5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol

Cat. No.: B14577002
CAS No.: 61347-89-5
M. Wt: 217.31 g/mol
InChI Key: JHUVVMDYUMKKEL-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol is a complex organic compound with the molecular formula C14H19NO . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new drugs.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61347-89-5

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

5-methyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-7-ol

InChI

InChI=1S/C14H19NO/c1-9-12-3-2-6-15-14(12)7-10-4-5-11(16)8-13(9)10/h4-5,8-9,12,14-16H,2-3,6-7H2,1H3

InChI Key

JHUVVMDYUMKKEL-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCNC2CC3=C1C=C(C=C3)O

Origin of Product

United States

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